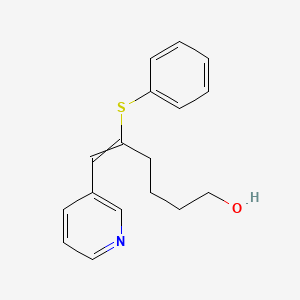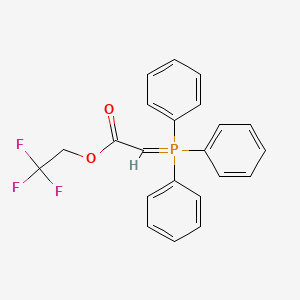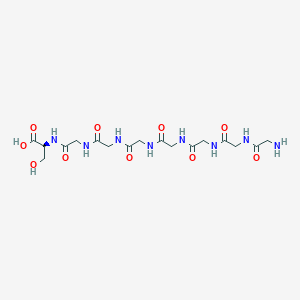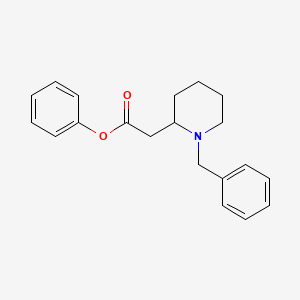
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is an organic compound that features a phenylsulfanyl group and a pyridinyl group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL typically involves multi-step organic reactions. One possible route could be:
Formation of the Hexenol Backbone: Starting with a suitable hexenol precursor, such as 5-hexen-1-ol, which can be synthesized via hydroboration-oxidation of 1-hexene.
Introduction of the Phenylsulfanyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl halide reacts with the hexenol backbone.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a pyridinyl boronic acid and a halogenated hexenol intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form a saturated hexanol derivative.
Substitution: The phenylsulfanyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 gas and a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-one.
Reduction: Formation of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hexanol.
Substitution: Formation of derivatives with different functional groups replacing the phenylsulfanyl group.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The phenylsulfanyl and pyridinyl groups could play a role in binding to molecular targets, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Phenylsulfanyl)hex-5-EN-1-OL: Lacks the pyridinyl group, which may affect its reactivity and applications.
6-(Pyridin-3-YL)hex-5-EN-1-OL: Lacks the phenylsulfanyl group, which may influence its chemical properties and biological activity.
Uniqueness
5-(Phenylsulfanyl)-6-(pyridin-3-YL)hex-5-EN-1-OL is unique due to the presence of both the phenylsulfanyl and pyridinyl groups, which can confer distinct chemical and biological properties. This dual functionality may enhance its utility in various applications compared to similar compounds.
Propriétés
Numéro CAS |
830320-24-6 |
|---|---|
Formule moléculaire |
C17H19NOS |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
5-phenylsulfanyl-6-pyridin-3-ylhex-5-en-1-ol |
InChI |
InChI=1S/C17H19NOS/c19-12-5-4-10-17(13-15-7-6-11-18-14-15)20-16-8-2-1-3-9-16/h1-3,6-9,11,13-14,19H,4-5,10,12H2 |
Clé InChI |
JJBUIUVHEHHSMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=CC2=CN=CC=C2)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)


![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)





